molecular formula C14H22BrN B1182672 4-Bromo-2,6-ditert-butylphenylamine

4-Bromo-2,6-ditert-butylphenylamine

Cat. No.: B1182672
M. Wt: 284.241
InChI Key: REMPVOBRLBVHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,6-ditert-butylphenylamine is a brominated aniline derivative featuring tert-butyl substituents at the 2- and 6-positions of the benzene ring and a bromine atom at the 4-position.

Properties

Molecular Formula

C14H22BrN

Molecular Weight

284.241

IUPAC Name

4-bromo-2,6-ditert-butylaniline

InChI

InChI=1S/C14H22BrN/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8H,16H2,1-6H3

InChI Key

REMPVOBRLBVHTA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1N)C(C)(C)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison based on substitution patterns, functional groups, and bromine placement:

4-Bromo-2,6-dimethylaniline (CAS 24596-19-8)

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Comparative Analysis

Table 1: Structural and Physicochemical Properties
Property 4-Bromo-2,6-ditert-butylphenylamine (Target) 4-Bromo-2,6-dimethylaniline 4-Bromo-1,2-diaminobenzene 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
Molecular Formula C₁₄H₂₃BrN (estimated) C₈H₁₀BrN C₆H₆BrN₂ C₁₀H₁₄BrNO₂
Molecular Weight ~285 g/mol (estimated) 200.076 g/mol 201.04 g/mol 272.13 g/mol
Substituents 2,6-di(tert-butyl), 4-Br, NH₂ 2,6-dimethyl, 4-Br, NH₂ 1,2-diamine, 4-Br 2,5-dimethoxy, 4-Br, phenethylamine side chain
Steric Hindrance High (bulky tert-butyl groups) Moderate (methyl groups) Low (small substituents) Moderate (methoxy groups)
Solubility Low in polar solvents (estimated) Moderate in organic solvents High in polar solvents (due to diamines) Low in water (lipophilic phenethylamine)
Primary Applications Catalysis, materials science (estimated) Pharmaceutical intermediate Polymer synthesis, coordination chemistry Designer drug (serotonergic activity)
Key Differences
  • Substituent Bulk : The tert-butyl groups in the target compound confer greater steric hindrance than methyl groups in 4-bromo-2,6-dimethylaniline. This reduces accessibility to the amine group, slowing reactions like acetylation or electrophilic substitution .
  • Functional Groups: 4-Bromo-1,2-diaminobenzene has two amine groups, enabling polymerization or metal coordination, unlike mono-amine analogs . 2C-B contains a phenethylamine side chain and methoxy groups, directing its pharmacological activity rather than industrial use .
  • Reactivity : Methoxy groups in 2C-B are electron-donating, while tert-butyl groups in the target compound are weakly electron-donating but primarily steric in effect.

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